Spiro[2.6]nonan-1-amine hydrochloride
Description
Properties
IUPAC Name |
spiro[2.6]nonan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-8-7-9(8)5-3-1-2-4-6-9;/h8H,1-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUQQWWKGRSSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Spiro[2.6]nonan-1-amine hydrochloride is a spirocyclic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
This compound is characterized by its unique spirocyclic structure, which influences its interaction with biological targets. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can modify its biological properties and enhance its efficacy in different applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can alter enzyme activity or receptor signaling pathways, leading to various biological effects, including antimicrobial and anticancer activities. The exact mechanisms depend on the target and context of use, but they often involve modulation of protein functions critical for cell survival and proliferation .
Antimicrobial Activity
Research has indicated that spirocyclic compounds like this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial activity, which warrants further exploration for potential therapeutic applications .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies indicate that spirocyclic structures can induce apoptosis in cancer cells through various pathways, including the inhibition of specific signaling cascades involved in cell survival. For instance, compounds structurally related to Spiro[2.6]nonan-1-amine have demonstrated the ability to inhibit tumor growth in preclinical models .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar spirocyclic compounds is essential.
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|---|
| This compound | Spirocyclic | Moderate | High | Unique ring size and functional groups |
| Spiro[3.5]nonan-7-amine hydrochloride | Spirocyclic | Low | Moderate | Different ring size |
| Spiro[2.6]nonan-7-amine hydrochloride | Spirocyclic | Moderate | Low | Similar structure but different functional group positioning |
This table illustrates that while there are similarities among these compounds, the specific arrangement of functional groups in this compound may confer distinct biological activities that are advantageous for therapeutic development.
Case Studies
Several case studies highlight the biological efficacy of spirocyclic compounds:
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of various spirocyclic compounds against MRSA, revealing that certain derivatives exhibited significant inhibition at low concentrations (MIC values ≤ 30 μg/mL) .
- Anticancer Potential : In a preclinical model of breast cancer, a related spiro compound demonstrated a 50% reduction in tumor volume compared to controls when administered at therapeutic doses .
- Mechanistic Insights : Molecular docking studies have shown that this compound binds effectively to target proteins involved in cell cycle regulation, suggesting a mechanism for its anticancer effects .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHN
- SMILES Notation : C1CCCC2(CC1)CC2N
- InChI Key : WTMHTDXOGVKBED-UHFFFAOYSA-N
The spirocyclic nature of this compound provides distinct steric and electronic properties that can be exploited in drug design.
Medicinal Chemistry Applications
1. Sigma Receptor Ligands
Recent studies have indicated that derivatives of spiro[2.6]nonan-1-amine hydrochloride can serve as potent ligands for sigma receptors (SRs). These receptors are implicated in various neurological conditions and pain modulation. For instance, a related study developed 2,7-diazaspiro[4.4]nonane derivatives that exhibited high affinity for both S1R and S2R, demonstrating potential analgesic properties with minimal toxicity .
2. Bronchodilator Development
Another application involves the synthesis of spirocyclic compounds that act as bronchodilators. Research has identified compounds with affinities in the low nanomolar range for GABA receptors, suggesting their potential use in treating respiratory conditions . The structural features of this compound may facilitate similar developments by providing a robust scaffold for further modifications.
3. Bioisosteric Replacements
this compound has been explored as a bioisosteric replacement for traditional piperazine structures in pharmacological agents. Studies have shown that compounds incorporating spirocyclic cores can enhance metabolic stability and bioavailability compared to their linear counterparts .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of spirocyclic amine hydrochlorides analogous to Spiro[2.6]nonan-1-amine hydrochloride:
Structural and Functional Insights
Ring Size and Strain: Spiro[2.6]nonan-1-amine’s [2.6] system likely introduces moderate ring strain compared to smaller systems like [2.3] (e.g., Spiro[2.3]hexan-5-amine hydrochloride), which may exhibit higher reactivity due to strain . Larger systems (e.g., [4.5] in 8-Aminospiro[4.5]decane) are more conformationally stable but may lack reactivity . Fluorinated analogs (e.g., 1,1,2,2-tetrafluoro-6-azaspiro[3.4]octane) demonstrate enhanced metabolic stability and lipophilicity due to fluorine substituents, a feature absent in the non-fluorinated Spiro[2.6] compound .
Aromatic vs. Aliphatic Systems: Aromatic fusion (e.g., 3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine) increases molecular weight and may improve binding affinity in drug targets but reduce aqueous solubility compared to aliphatic systems like Spiro[3.5]nonan-1-amine .
Purity and Availability: Most spirocyclic amines in the evidence are available at 95% purity, suggesting that this compound would similarly meet research-grade standards .
Preparation Methods
Key Steps:
- Formation of cyclic homoallylamine intermediate : Starting from commercially available or easily synthesized precursors, the homoallylamine functionality is introduced.
- Bromocyclization : Treatment with bromine induces intramolecular cyclization, forming a brominated spirocyclic intermediate.
- Catalytic debromination : Using palladium or nickel catalysts, the bromine is removed to yield the desired spirocyclic amine.
- Conversion to hydrochloride salt : The free amine is treated with hydrochloric acid to afford the hydrochloride salt, enhancing stability and handling.
This sequence was successfully reproduced on a 30 g scale, achieving an overall yield of approximately 27%, with 36% yield in the final debromination step, demonstrating its potential for preparative applications.
Comparative Analysis of Preparation Methods
| Entry | Method Description | Major Advantages | Major Drawbacks | Yield / Scalability |
|---|---|---|---|---|
| A | Three-step synthesis from cyclic nitro compounds | Straightforward concept | Hazardous nitro compounds, explosion risk | Moderate, limited scale |
| B | Reductive cyclization of α-amino nitrile derivatives | High specificity | Long sequence, toxic cyanide waste, scale-up issues | Low to moderate |
| C | Cu-catalyzed carboamination of cyclic vinylarenes | Novel catalytic method | Limited to aryl-fused systems, reagent availability | Moderate |
| D | Au-catalyzed reductive cycloisomerization | Efficient cyclization | Expensive Au catalyst, high loading, difficult deprotection | Moderate, costly |
| E | TFA-promoted rearrangement of N-protected spiroamines | Simple reagents | Harsh conditions, limited substrate scope | Moderate |
| F | Au(I)-catalyzed domino ring-opening hydroamination | Domino reaction efficiency | Expensive catalysts, deprotection issues | Moderate |
| G | Bromine-mediated cyclization and debromination | Scalable, uses accessible reagents | Moderate yields, optimization needed | 27% overall (30 g scale) |
Table 1: Summary of synthetic approaches for spirocyclic amines related to this compound
Detailed Reaction Conditions and Optimization
- Bromocyclization Step : The homoallylamine intermediate is treated with bromine in an inert solvent (e.g., dichloromethane) at controlled temperature to favor intramolecular cyclization over side reactions.
- Catalytic Debromination : Palladium on carbon (Pd/C) or nickel catalysts under hydrogen atmosphere efficiently remove bromine, yielding the spirocyclic amine.
- Purification : The product is isolated by standard extraction and chromatographic techniques.
- Salt Formation : The free amine is converted to the hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., ethereal or alcoholic solution), improving crystallinity and stability.
Optimization efforts focused on:
- Reaction temperature and time to maximize cyclization yield.
- Catalyst loading and hydrogen pressure for efficient debromination.
- Solvent choice to enhance intermediate stability and product isolation.
Alternative Synthetic Routes and Their Limitations
Other methods such as reductive cyclization of α-amino nitriles or gold-catalyzed cycloisomerizations, while innovative, face challenges such as:
- Use of expensive or toxic reagents.
- Multi-step sequences with low overall yields.
- Difficulties in scale-up due to hazardous intermediates or harsh conditions.
These limitations make them less attractive for large-scale preparation of this compound despite their academic interest.
Summary of Research Findings
- The bromine-mediated cyclization followed by catalytic debromination is currently the most feasible method for preparing this compound at scale.
- This method balances reagent accessibility, operational simplicity, and scalability.
- Yields remain moderate (~27% overall), indicating room for further optimization.
- Protective group strategies and salt formation are critical for product stability and handling.
- Alternative methods provide useful insights but are limited by reagent cost, toxicity, and scale-up challenges.
Q & A
Q. Sources of Variability :
- Cell-Specific Redox Status : Neuronal cells (e.g., HT-22) may show lower IC50 due to higher basal ROS.
- Culture Conditions : Serum-free media reduce antioxidant capacity, increasing sensitivity.
Q. Mitigation Strategies :
- Normalize data to glutathione (GSH) levels (measured via Ellman’s assay).
- Include positive controls (e.g., Ferrostatin-1) and use standardized protocols for ROS detection (e.g., DCFH-DA fluorescence) .
What in vivo models are suitable for evaluating the therapeutic potential of this compound?
- Acute Kidney Injury (AKI) : Gpx4 knockdown mice treated with 10 mg/kg (i.p.) show prolonged survival and reduced BUN/creatinine levels.
- Hepatic Ischemia-Reperfusion : Administer 5 mg/kg (i.v.) pre-ischemia; assess ALT/AST and histopathology .
Advanced Design : Use CRISPR/Cas9 to generate tissue-specific Gpx4 knockout models for mechanistic studies .
How should researchers resolve contradictions in solubility data across studies?
- Solubility Testing : Use the shake-flask method in PBS (pH 7.4) and DMSO.
- Confounding Factors : Batch-to-batch variability in hydrochloride salt crystallinity.
Solution : Characterize batches via XRPD (X-ray powder diffraction) and standardize storage at -20°C in desiccated conditions .
What computational tools can predict off-target interactions of this compound?
- Target Prediction : Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify GPCRs or kinases.
- ADMET Profiling : ADMETLab 2.0 to assess permeability (e.g., Blood-Brain Barrier penetration) and toxicity (hERG inhibition) .
Validation : Cross-check with experimental kinase inhibition panels (e.g., Eurofins DiscoverX) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
